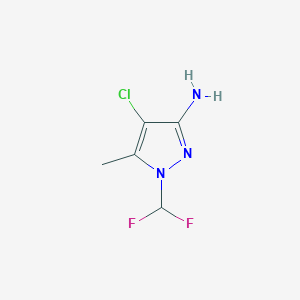

4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine

描述

4-Chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a chloro substituent at position 4, a difluoromethyl group at position 1, and a methyl group at position 3. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatility in hydrogen bonding, metabolic stability, and tunable electronic properties .

属性

IUPAC Name |

4-chloro-1-(difluoromethyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF2N3/c1-2-3(6)4(9)10-11(2)5(7)8/h5H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYLHVRIMYCYDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(F)F)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

化学反应分析

Types of Reactions

4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

科学研究应用

4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of agrochemicals and other industrial products

作用机制

The mechanism of action of 4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

相似化合物的比较

Substituent Effects on Electronic and Steric Properties

Key Observations :

- Lipophilicity: The methyl group at position 5 increases lipophilicity relative to compounds with polar linkers (e.g., phenoxymethyl in ).

生物活性

4-Chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C5H6ClF2N3

- Molecular Weight : 181.57 g/mol

- CAS Number : 2484774-19-6

- IUPAC Name : 4-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an active agent in different therapeutic areas.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit anticancer properties. A study showed that similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. While some derivatives have shown activity against bacterial strains, specific studies focusing on this compound have yet to establish its efficacy conclusively. However, the structural similarity to other active pyrazole derivatives suggests potential antimicrobial effects that warrant further investigation .

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory activities. The introduction of substituents like difluoromethyl and chloro groups can enhance these properties. Preliminary data suggest that compounds with similar structures may inhibit inflammatory mediators and pathways, making them candidates for further development as anti-inflammatory agents .

The biological effects of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.

- Modulation of Signaling Pathways : The compound could affect key signaling pathways such as NF-kB or MAPK, which are critical in inflammation and cancer progression.

- Induction of Apoptosis : Similar pyrazole derivatives have been shown to induce apoptosis in cancer cells via mitochondrial pathways.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of pyrazole derivatives:

常见问题

Q. What synthetic methodologies are commonly employed to prepare 4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine?

The compound is typically synthesized via multistep protocols involving cyclization, halogenation, and functional group modifications. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through cyclization of hydrazine derivatives with β-ketoesters, followed by oxidation and acylation steps . The difluoromethyl group is introduced via nucleophilic substitution or radical-mediated fluorination. Reaction optimization often involves monitoring by TLC and HPLC to ensure purity (>95%) and yield (typically 65–75%) .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and analytical techniques:

- IR spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C–F vibrations at 1100–1200 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and carbon signals (e.g., CF₂ at δ 110–120 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 220–250 for [M⁺]) confirm molecular weight .

- X-ray crystallography : Resolves bond lengths (e.g., C–Cl ~1.73 Å) and torsion angles, validated using SHELXL .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%) .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for thermal stability) .

- Karl Fischer titration : Measures moisture content (<0.5% for hygroscopic batches) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (Cl, CF₂H, CH₃) influence molecular conformation and reactivity?

X-ray studies reveal that the difluoromethyl group induces torsional strain (e.g., C–CF₂H–N angles ~115°) due to steric bulk, altering π-π stacking interactions in crystal lattices . The chlorine atom at position 4 enhances electrophilicity, facilitating nucleophilic substitution at the pyrazole ring. Computational DFT studies (B3LYP/6-31G*) correlate these effects with Hammett σ values (σ_Cl = +0.23, σ_CF₂H = +0.14) to predict regioselectivity in further derivatization .

Q. What challenges arise in crystallographic refinement of halogenated pyrazole derivatives?

- Disorder modeling : Chlorine and fluorine atoms exhibit positional disorder in lattice sites, requiring PART commands in SHELXL for occupancy refinement .

- Twinned data : High-symmetry space groups (e.g., P2₁/c) may require HKLF5 formatting to resolve overlapping reflections .

- Anisotropic displacement parameters : Fluorine atoms often require constraints (ISOR) to mitigate overfitting .

Q. How can contradictory bioactivity data in structure-activity relationship (SAR) studies be resolved?

Discrepancies in IC₅₀ values (e.g., Jak2 inhibition vs. cytotoxicity) are addressed by:

- Dose-response normalization : Using internal standards (e.g., AZD1480 as a positive control) to account for assay variability .

- Off-target profiling : Kinase selectivity screens (e.g., Eurofins Panlabs) identify non-specific binding .

- Metabolic stability assays : Liver microsome studies (human/rat) correlate instability with false-negative activity .

Q. What computational tools predict the compound’s solubility and membrane permeability?

- QSPR models : Use Abraham descriptors (e.g., dipolarity/polarizability) to estimate logP (~2.1) and aqueous solubility (~0.1 mg/mL) .

- Molecular dynamics (MD) : Simulate lipid bilayer penetration (e.g., GROMACS) using CHARMM36 force fields to assess blood-brain barrier permeability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。